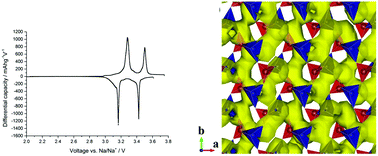Na2CoSiO4 as a cathode material for sodium-ion batteries: structure, electrochemistry and diffusion pathways†
Physical Chemistry Chemical Physics Pub Date: 2016-11-16 DOI: 10.1039/C6CP06777H
Abstract
The importance of developing new low-cost and safe cathodes for large-scale sodium batteries has led to recent interest in silicate compounds. A novel cobalt orthosilicate, Na2CoSiO4, shows promise as a high voltage (3.3 V vs. Na/Na+) cathode material for sodium-ion batteries. Here, the synthesis and room temperature electrochemical performance of Na2CoSiO4 have been investigated with the compound found to yield a reversible capacity greater than 100 mA h g−1 at a rate of 5 mA g−1. Insights into the crystal structures of Na2CoSiO4 were obtained through refinement of structural models for its two polymorphs, Pn and Pbca. Atomistic modelling results indicate that intrinsic defect levels are not significant and that Na+ diffusion follows 3D pathways with low activation barriers, which suggest favourable electrode kinetics. The new findings presented here provide a platform on which future optimisation of Na2CoSiO4 as a cathode for Na-ion batteries can be based.


Recommended Literature
- [1] H2O-controlled selective thiocyanation and alkenylation of ketene dithioacetals under electrochemical oxidation†
- [2] Rapid detection of Group B Streptococcus (GBS) from artificial urine samples based on IFAST and ATP bioluminescence assay: from development to practical challenges during protocol testing in Kenya†
- [3] The role of metal ions and counterions in the switching behavior of a carboxylic acid functionalized spiropyran†
- [4] Formation of biotinylated trititanate nanofibers (BioTNFs): potent optical probes for protein
- [5] Trinidad and Tobago. Annual Report of the Government Analyst for the year 1935
- [6] Hollow cobalt sulfide for highly efficient uranium adsorption from aqueous solutions†
- [7] Understanding deep dehydrogenation and cracking of n-butane on Ni(111) by a DFT study†
- [8] Designing porous and stable Au-coated Ni nanosheets on Ni foam for quasi-symmetrical polymer Li–air batteries†
- [9] Robust half-metallicity in transition metal tribromide nanowires†
- [10] An efficient ICT based fluorescent turn-on dyad for selective detection of fluoride and carbon dioxide†










